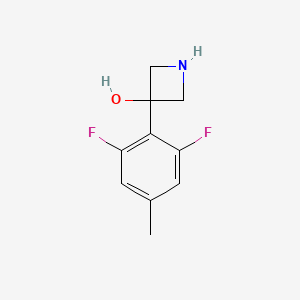

3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol

Descripción

3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol (CAS: 1935323-99-1) is an azetidine derivative featuring a bicyclic structure with a hydroxyl group at the 3-position of the azetidine ring and a 2,6-difluoro-4-methylphenyl substituent. Its molecular formula is C₁₀H₁₁F₂NO, with a molecular weight of 199.2 g/mol . It is commercially available through suppliers such as Zhuhai Aobokai Biomedical Technology Co., Ltd., indicating its relevance in preclinical research .

Propiedades

Fórmula molecular |

C10H11F2NO |

|---|---|

Peso molecular |

199.20 g/mol |

Nombre IUPAC |

3-(2,6-difluoro-4-methylphenyl)azetidin-3-ol |

InChI |

InChI=1S/C10H11F2NO/c1-6-2-7(11)9(8(12)3-6)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3 |

Clave InChI |

YORGECRURHMDEO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1)F)C2(CNC2)O)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(2,6-Difluoro-4-metilfenil)azetidin-3-ol generalmente implica el uso de reacciones de acoplamiento de Suzuki-Miyaura . Este método se aplica ampliamente debido a sus condiciones de reacción suaves y tolerancia a los grupos funcionales. El proceso implica el acoplamiento de reactivos de boro con haluros en presencia de un catalizador de paladio.

Métodos de producción industrial

Los métodos de producción industrial para este compuesto no están ampliamente documentados. La reacción de acoplamiento de Suzuki-Miyaura es un método escalable y eficiente que puede adaptarse para la producción a gran escala.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution at the nitrogen or carbon centers. Key examples include:

-

Amination with 1,2,4-triazole derivatives : Reaction with 3-amino-1,2,4-triazole under basic conditions forms triazolo[1,5-a]pyridine intermediates, critical for bioactive molecule synthesis .

-

Alkylation : Treatment with 1,1,1-trifluoropropan-2-ol and NaH in THF yields substituted azetidines (37% yield) .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Triazole conjugation | NaH, DMSO, 60°C | Triazolo[1,5-a]pyridine derivatives | 32–52% |

| Trifluoropropanol alkylation | NaH, THF, 60°C | 7-Substituted azetidines | 37% |

Ring-Opening Reactions

The strained azetidine ring undergoes acid- or base-catalyzed ring-opening:

-

Acid-catalyzed hydrolysis : In HCl, the ring opens to form linear amines, which can be further functionalized .

-

β-Lactam formation : Microwave-assisted Reformatsky reactions with imines and ethyl bromofluoroacetate yield fluorinated β-lactams (e.g., compound 32 , IC<sub>50</sub> = 0.075 µM in MCF-7 cells) .

Oxidation and Reduction

-

Oxidation with m-CPBA : Converts sulfide groups to sulfoxides (30) and sulfones (31) in 32% and 52% yields, respectively .

-

Bechamp reduction : Iron/ammonium chloride reduces nitro groups to amines (69% yield) .

-

Hydrogenation : Palladium-catalyzed hydrogenation removes benzyl protecting groups (e.g., 73% yield for hydrochloride salt formation) .

Fluorine-Specific Reactivity

The 2,6-difluoro-4-methylphenyl group enhances electrophilicity and directs regioselectivity:

-

Electrophilic aromatic substitution (EAS) : Fluorine atoms deactivate the ring, favoring meta-substitution in subsequent reactions .

-

Hydrogen bonding : The hydroxyl group participates in hydrogen bonding, influencing crystal packing and solubility .

Impact of Fluorine Substituents on Bioactivity

Fluorination significantly modulates biological activity, as shown in comparative studies:

Fluorinated analogs exhibit superior potency due to enhanced metabolic stability and target binding .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol exhibit promising anticancer properties. For instance, studies have shown that fluorinated compounds can enhance biological activity due to improved metabolic stability and bioavailability. In vitro evaluations have demonstrated significant efficacy against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that derivatives of azetidin-3-ol structures possess notable antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is crucial for optimizing its biological efficacy. Research has shown that modifications in the fluorinated phenyl group can lead to significant changes in pharmacological activity. For example, varying the position and number of fluorine substituents affects the compound's lipophilicity and overall biological performance .

| Modification | Effect on Activity |

|---|---|

| Increasing fluorine atoms | Enhances metabolic stability |

| Changing position of substituents | Alters lipophilicity and bioactivity |

Synthetic Applications

Building Block in Organic Synthesis

Due to its unique structural features, 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is utilized as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules with potential therapeutic applications. Its role as an intermediate in synthesizing other biologically active compounds highlights its utility in drug discovery processes .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of derivatives based on azetidin-3-ol against a panel of human tumor cell lines. The results indicated that compounds with similar structural motifs exhibited high levels of growth inhibition, with some achieving mean GI50 values below 20 µM, demonstrating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, several derivatives were screened against common pathogens such as Staphylococcus aureus and Candida albicans. The results revealed that modifications to the azetidine ring significantly influenced antimicrobial potency, with certain derivatives showing MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis .

Mecanismo De Acción

El mecanismo de acción de 3-(2,6-Difluoro-4-metilfenil)azetidin-3-ol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede sufrir reacciones de expansión de anillo arilativas bajo catálisis dual de paladio y ácido . Este proceso implica la arilación de Heck de alqueno, la transposición catalizada por ácido del alcohol alílico y la apertura del anillo de la azetidina por un grupo hidroxilo interno.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Complexity : The target compound’s 2,6-difluoro-4-methylphenyl group offers moderate steric bulk compared to the highly substituted phenyl group in the FXR agonist , which may influence target selectivity.

- Molecular Weight : The target compound (199.2 g/mol) is smaller than the FXR agonist (556.7 g/mol), suggesting better bioavailability for central nervous system targets .

Actividad Biológica

3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is a synthetic organic compound belonging to the azetidine family. Characterized by its azetidine ring structure, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmaceutical development. The presence of fluorine atoms in its structure may enhance its biological activity and metabolic stability, making it a candidate for various therapeutic applications.

- Molecular Formula : CHFN\O

- Molecular Weight : Approximately 199.197 g/mol

Synthesis

The synthesis of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluoro-4-methylphenol with amines under controlled conditions to facilitate azetidine formation. This process highlights the compound's versatility in organic synthesis.

Antimicrobial Activity

Preliminary studies indicate that derivatives of azetidine compounds, including 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol, exhibit significant antimicrobial properties against various bacterial strains. The compound's structural features may contribute to its effectiveness in inhibiting bacterial growth.

Anticancer Properties

Research has shown promising anticancer activity for 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in breast cancer models. For instance, related compounds have exhibited IC values as low as 0.075 µM in MCF-7 human breast cancer cells, indicating potent antiproliferative effects .

Table 1: Comparison of Anticancer Activity

| Compound | Cell Line | IC (µM) | Notes |

|---|---|---|---|

| 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol | MCF-7 | TBD | Potent activity observed |

| Related Compound A | MCF-7 | 0.075 | Significant antiproliferative activity |

| Related Compound B | Hs578T | 0.033 | Effective against triple-negative cancer |

The mechanism through which 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol exerts its biological effects is an area of active research. Molecular modeling studies suggest that the compound may interact with specific enzymes and receptors involved in cellular proliferation and apoptosis pathways. This interaction could be crucial for its anticancer and antimicrobial activities .

Case Studies

In a recent study focusing on the structure-activity relationship (SAR) of azetidine derivatives, researchers found that modifications to the azetidine structure significantly impacted biological activity. The introduction of fluorine atoms was shown to enhance binding affinity to target proteins and improve overall efficacy against cancer cells .

Another case study evaluated the antibacterial properties of similar azetidine compounds, revealing that those with fluorinated phenyl groups displayed superior activity against resistant bacterial strains compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol to improve yield and purity?

- Methodological Answer :

- Stepwise Optimization : Begin by evaluating reaction conditions (e.g., temperature, solvent polarity) to stabilize intermediates. For example, using tert-butyl groups to protect reactive sites during azetidine ring formation can minimize side reactions .

- Catalyst Screening : Test chiral catalysts (e.g., palladium-based) for stereochemical control, as seen in similar fluorinated azetidinone syntheses .

- Purification : Employ gradient HPLC with C18 columns for final purification, as validated for structurally related β-lactam derivatives (purity >98%) .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Condition | Reference |

|---|---|---|---|---|

| Ring-closing with TBDMS | 65 | 98 | THF, -78°C | |

| Tosylate salt formation | N/A | >95 | Stepwise crystallization |

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol?

- Methodological Answer :

- NMR Analysis : Use -NMR to resolve fluorine substituents at C2 and C6 positions. -NMR can confirm azetidine ring substitution patterns (e.g., δ 75–85 ppm for C3-OH) .

- IR Spectroscopy : Identify β-lactam C=O stretching (~1750 cm) and hydroxyl groups (~3400 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates molecular ion peaks (e.g., [M+H] for CHFNO) .

Advanced Research Questions

Q. How can contradictory data in the biological activity of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol across different assay systems be reconciled?

- Methodological Answer :

- Assay-Specific Variables : Control for cell line heterogeneity (e.g., HEK293 vs. HeLa) and assay duration, as mTOR inhibitor activity varies with exposure time .

- Metabolic Stability Testing : Compare hepatic microsomal stability (e.g., human vs. murine) to identify species-specific degradation pathways .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR binding assays vs. cellular IC measurements) .

Table 2 : Discrepancies in IC Values

| Assay System | IC (nM) | Notes | Reference |

|---|---|---|---|

| In vitro kinase assay | 12.5 | ATP concentration: 100 µM | |

| Cell-based proliferation | 320 | Serum-free conditions |

Q. What methodological approaches are recommended for studying the metabolic stability of fluorinated azetidin-3-ol derivatives in preclinical models?

- Methodological Answer :

- In Vitro Models : Use liver microsomes or hepatocytes to assess Phase I/II metabolism. Monitor demethylation at the 4-methylphenyl group via LC-MS/MS .

- Isotope Labeling : Incorporate at the hydroxyl group to track metabolic cleavage pathways .

- In Vivo PK/PD : Administer via intravenous and oral routes in rodent models to calculate bioavailability (F%) and half-life (t) .

Q. How can researchers design experiments to probe the stereoelectronic effects of fluorine substituents on azetidin-3-ol reactivity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict nucleophilic attack sites .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- X-ray Crystallography : Resolve crystal structures to correlate fluorine positioning with hydrogen-bonding networks in active sites .

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.